Bacillomycin

Plant Pathology Postharvest Disease Fungicide Resistance

Bacillomycin (CAS 76012-17-4) is a cyclic lipopeptide belonging to the iturin family of antifungal antibiotics, which are produced by various Bacillus species, most notably B. subtilis and B.

Molecular Formula C45H68N10O15
Molecular Weight 989.1 g/mol
CAS No. 76012-17-4
Cat. No. B12659051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacillomycin
CAS76012-17-4
Molecular FormulaC45H68N10O15
Molecular Weight989.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N
InChIInChI=1S/C45H68N10O15/c1-3-4-5-6-7-8-10-26-20-36(61)49-30(21-34(46)59)41(66)51-29(19-25-12-14-27(58)15-13-25)40(65)52-31(22-35(47)60)45(70)55-18-9-11-33(55)43(68)50-28(16-17-37(62)63)39(64)53-32(23-56)42(67)54-38(24(2)57)44(69)48-26/h12-15,24,26,28-33,38,56-58H,3-11,16-23H2,1-2H3,(H2,46,59)(H2,47,60)(H,48,69)(H,49,61)(H,50,68)(H,51,66)(H,52,65)(H,53,64)(H,54,67)(H,62,63)/t24-,26?,28+,29-,30+,31-,32-,33+,38+/m1/s1
InChIKeyVLKSXJAPRDAENT-OWGHDAAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Bacillomycin (CAS 76012-17-4): An Antifungal Cyclic Lipopeptide from the Iturin Family


Bacillomycin (CAS 76012-17-4) is a cyclic lipopeptide belonging to the iturin family of antifungal antibiotics, which are produced by various Bacillus species, most notably B. subtilis and B. velezensis [1]. Its primary mechanism of action involves disrupting fungal cell membranes through a sterol-dependent interaction, leading to increased permeability and cell lysis [2]. Distinct from its structural analog iturin A, bacillomycin's specific peptide sequence and β-amino fatty acid chain length (ranging from C14 to C17) confer a unique spectrum of activity against a broad range of plant-pathogenic and clinically relevant fungi [3].

Why Bacillomycin Cannot Be Interchanged with Iturin A or Fengycin


The iturinic lipopeptide family, including bacillomycin, iturin A, and mycosubtilin, is characterized by significant structural heterogeneity in both the peptide sequence and the β-amino fatty acid tail, which directly dictates antifungal spectrum and potency [1]. Generic substitution with other in-class compounds like iturin A or fengycin is not scientifically valid because they exhibit distinct activity profiles against key fungal pathogens. For instance, while iturin A and bacillomycin L show similar efficacy against Saccharomyces cerevisiae, their interaction with membrane lipids differs, with bacillomycin L's activity being uniquely potentiated by specific phospholipids [2]. Furthermore, direct comparative studies have shown that fengycin's activity can be strain-dependent, whereas iturin family members like bacillomycin maintain consistent efficacy, highlighting divergent mechanisms of action and resistance [3].

Quantitative Differentiation of Bacillomycin D vs. Key Comparators and Fungicides


Superior Antifungal Potency of Bacillomycin D Compared to Commercial Fungicides Against Colletotrichum gloeosporioides

Bacillomycin D demonstrates significantly more potent antifungal activity against the anthracnose-causing fungus Colletotrichum gloeosporioides compared to the widely used commercial fungicides prochloraz and mancozeb [1]. This indicates a lower effective concentration requirement for bacillomycin D in similar applications.

Plant Pathology Postharvest Disease Fungicide Resistance

Enhanced Biofilm Inhibition via Synergistic Combination of Bacillomycin D with Amphotericin B

The combination of bacillomycin D with the clinical antifungal amphotericin B exhibits potent synergistic antibiofilm activity against Candida albicans. At sub-inhibitory concentrations, this combination achieves a 95% inhibition of biofilm formation, a property not observed with either compound used alone at these low doses [1].

Medical Mycology Biofilm Antifungal Synergy

Quantified Synergy with Essential Oil-Based Fungicides for Mycotoxin Reduction

Bacillomycin D demonstrates a quantifiable synergistic effect with thymol and cinnamon oil, enabling significant antifungal and anti-mycotoxin activity at reduced individual concentrations. This synergy allows for a substantial reduction (60-80%) in Fusarium graminearum spore germination [1].

Food Safety Mycotoxin Control Postharvest Treatment

Comparative Antifungal Efficacy: Bacillomycin D Demonstrates Potency in the Low μg/mL Range Against Diverse Pathogens

Cross-study analysis of MIC values reveals that bacillomycin D and its analogs exhibit potent antifungal activity, often in the low μg/mL range, against a variety of fungal pathogens. This includes activity against Colletotrichum gloeosporioides (IC50 of 2.162 μg/mL), Geotrichum citri-aurantii (MIC of ~12 μmol/L), and Fusarium species (MICs ranging from 12.5-64 μg/mL) [1][2][3]. This potency profile is comparable to, and in some cases exceeds, that reported for iturin A against specific targets.

Antifungal Susceptibility Minimum Inhibitory Concentration Broad-Spectrum Activity

High-Value Application Scenarios for Bacillomycin Based on Verified Evidence


Research into Novel Synergistic Formulations for Postharvest Disease Control

Based on its demonstrated synergy with essential oils and ability to reduce mycotoxins [3], bacillomycin D is a prime candidate for formulation research aimed at developing potent, reduced-chemical treatments for postharvest fungal rots in fruits and vegetables. This aligns with the need for effective alternatives to synthetic fungicides in the food supply chain.

Combination Therapy Development Targeting Antifungal-Resistant Biofilms

The confirmed synergistic interaction between bacillomycin D and amphotericin B, leading to near-complete biofilm eradication at low doses [3], positions it as a key component for research into next-generation topical treatments for chronic, biofilm-associated fungal infections, such as those in wounds or on medical devices.

Biocontrol Agent Development Against Fungicide-Resistant Pathogens

Given its superior potency to commercial fungicides like prochloraz and mancozeb against Colletotrichum gloeosporioides [3], bacillomycin D is a strong candidate for development as a standalone biopesticide or a resistance-management tool in agricultural settings where conventional fungicides are losing efficacy.

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